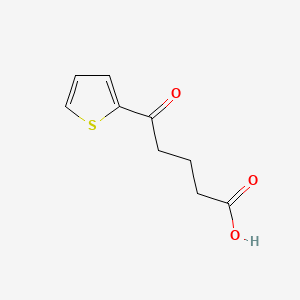

5-Oxo-5-(2-thienyl)valeric acid

Übersicht

Beschreibung

5-Oxo-5-(2-thienyl)valeric acid is a chemical compound with the molecular formula C9H10O3S and a molecular weight of 198.24 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a valeric acid chain with a ketone functional group . The exact structure isC1=CSC(=C1)C(=O)CCCC(=O)O . Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 198.24 and a molecular formula of C9H10O3S . The compound has a density of 1.282g/cm3, a boiling point of 407.8ºC at 760mmHg, and a melting point of 94-97ºC .Wissenschaftliche Forschungsanwendungen

Biotin Antagonism

Research has identified 5-Oxo-5-(2-thienyl)valeric acid (TVA) as a biotin antagonist. TVA inhibits the growth of biotin synthesizing organisms like Rhodotorula glutinis, an effect reversed by adding biotin. This inhibition was also reversed by dethiobiotin and 7,8-diaminopelargonic acid, suggesting that TVA may act as an inhibitor of biotin biosynthesis (Izumi et al., 1977). In another study, TVA was found to inhibit the growth of Bacillus sphaericus and affect biotin synthesis intermediates, proposing that TVA inhibits the DAPA aminotransferase reaction (Izumi et al., 1978).

Valeric Acid Synthesis and Application

Valeric acid, chemically significant for various industrial applications, can be synthesized through the oxidation of valeraldehyde, which is a precursor of organic compounds including this compound. The study on the oxidation kinetics of valeraldehyde under various conditions provides insights into efficient synthesis strategies (Ghosh et al., 2015).

Solid-Phase Peptide Synthesis

Research has shown the potential of related compounds like5-(4-(N-Fmoc-N-alkyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid in the solid-phase synthesis of peptide N-alkylamides. This is crucial in the preparation of certain pharmaceutical peptides and provides a foundation for the utilization of similar compounds in peptide synthesis (Songster et al., 2004).

Catalytic Pyrolysis in Biofuel Production

The study of valeric acid ketonization and ketenization in catalytic pyrolysis using nanosized oxides is important for developing efficient heterogeneously catalyzed pyrolytic conversion techniques. This research has implications for the biofuel industry, particularly in converting biomass-derived chemicals like valeric acid into valuable fuels and chemicals (Kulyk et al., 2017).

Application in Organic Fluorophores

The discovery that certain carbon dots with high fluorescence quantum yield originate from organic fluorophores like 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-3,7-dicarboxylic acid, closely related to this compound, expands the understanding of fluorescence in carbon dots. This has potential applications in nanotechnology and materials science (Shi et al., 2016).

Safety and Hazards

The safety data sheet for 5-Oxo-5-(2-thienyl)valeric acid suggests that it should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

Wirkmechanismus

Target of Action

The primary target of 5-Oxo-5-(2-thienyl)valeric acid, also known as 5-Oxo-5-(thiophen-2-yl)pentanoic acid, is the biotin biosynthesis pathway in microorganisms . This compound specifically targets the enzymes involved in the synthesis of biotin, a crucial vitamin for cellular functions .

Mode of Action

This compound interacts with its targets by inhibiting the enzymes involved in biotin biosynthesis . Specifically, it inhibits the DAPA aminotransferase reaction , which is responsible for DAPA synthesis from KAPA . It also inhibits a certain site of biotin synthesis from DTB .

Biochemical Pathways

The compound affects the biotin biosynthesis pathway . By inhibiting the DAPA aminotransferase reaction, it prevents the conversion of KAPA to DAPA . This inhibition disrupts the normal function of the pathway, leading to a decrease in biotin production .

Result of Action

The inhibition of biotin biosynthesis by this compound results in the growth inhibition of various microorganisms, including bacteria, yeasts, molds, and actinomycetes . The growth inhibition can be restored by the intermediates of biotin biosynthesis, dethiobiotin (DTB), and 7, 8-diaminopelargonic acid (DAPA), as well as biotin .

Biochemische Analyse

Biochemical Properties

5-Oxo-5-(2-thienyl)valeric acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily based on its ability to form hydrogen bonds and participate in hydrophobic interactions. For instance, this compound can act as a substrate for certain enzymes, leading to the formation of enzyme-substrate complexes that facilitate biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its binding interactions with biomolecules, such as enzymes and receptors. These interactions can result in enzyme inhibition or activation, depending on the specific enzyme involved. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term effects observed in in vitro or in vivo studies include alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic or research applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that may have distinct biochemical properties . The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in its metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, this compound may be transported into cells via active transport mechanisms or facilitated diffusion, depending on the concentration gradient and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as the compound may interact with different biomolecules in various subcellular environments . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Eigenschaften

IUPAC Name |

5-oxo-5-thiophen-2-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c10-7(3-1-5-9(11)12)8-4-2-6-13-8/h2,4,6H,1,3,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQMRVFOHNXKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292130 | |

| Record name | 5-Oxo-5-(2-thienyl)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22971-62-6 | |

| Record name | 22971-62-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Oxo-5-(2-thienyl)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

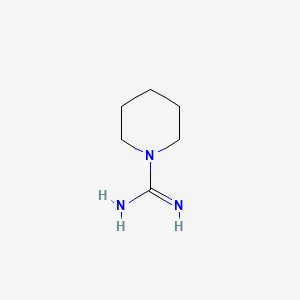

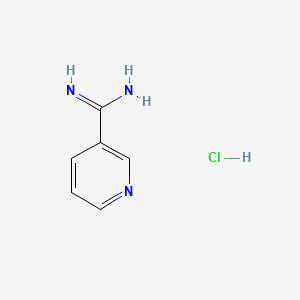

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/structure/B1295643.png)